molecular formula C13H17IN2O2S2 B13190759 tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13190759
M. Wt: 424.3 g/mol
InChI Key: PHVYFSNIJFCNDW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a halogenated benzodithiazole derivative featuring a tert-butyl carbamate-protected ethylamine side chain. This compound is structurally characterized by a 1,3,2-benzodithiazole core substituted with an iodine atom at the 4-position. Its molecular formula is C₁₃H₁₇IN₂O₂S₂, with a molecular weight of 444.32 g/mol (calculated). The iodine substituent confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions or as a radiolabeled probe in pharmacological studies.

Properties

Molecular Formula

C13H17IN2O2S2

Molecular Weight

424.3 g/mol

IUPAC Name

tert-butyl N-[2-(4-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17)

InChI Key

PHVYFSNIJFCNDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the benzodithiazole core, followed by the introduction of the iodine substituent. The ethyl chain is then attached to the benzodithiazole ring, and finally, the tert-butyl carbamate group is introduced. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzodithiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The iodine substituent may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

The most direct analog is the 5-bromo-substituted derivative (CAS: 2060006-34-8, Molecular Formula: C₁₃H₁₇BrN₂O₂S₂, MW: 377.32 g/mol). Key differences include:

  • Halogen Type and Position: The bromo analog substitutes bromine at the 5-position, whereas the target compound features iodine at the 4-position. Iodine’s larger atomic radius (1.98 Å vs.
  • Reactivity : Iodine’s lower electronegativity enhances polarizability, favoring nucleophilic substitution or cross-coupling reactions compared to bromine. This makes the iodo derivative more reactive in metal-catalyzed transformations.
  • Molecular Weight : The iodo derivative’s higher molecular weight (444.32 vs. 377.32 g/mol) impacts solubility and pharmacokinetic properties in drug development contexts.

Other tert-Butyl Carbamate Derivatives

  • tert-Butyl (4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5): Features a pyridine ring instead of benzodithiazole. The absence of sulfur atoms and halogen substituents reduces its utility in heavy-metal coordination but enhances solubility in polar solvents.
  • Its planar aromatic system contrasts with the benzodithiazole’s fused heterocycle, leading to divergent electronic properties.

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Halogen (Position) Key Applications
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate Not reported C₁₃H₁₇IN₂O₂S₂ 444.32 I (4) Cross-coupling intermediates, radiolabeling
tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate 2060006-34-8 C₁₃H₁₇BrN₂O₂S₂ 377.32 Br (5) Suzuki-Miyaura coupling
tert-Butyl (4-aminopyridin-2-yl)carbamate 1266119-48-5 C₁₀H₁₅N₃O₂ 209.24 None Solubility-enhanced intermediates
tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate 1383133-23-0 C₁₂H₁₅N₃O₂ 233.27 None Pharmacophore scaffolding

Research Implications and Limitations

  • Structural Analysis : Tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization) could elucidate differences in crystal packing between iodo and bromo derivatives, but empirical data are lacking.
  • Biological Activity: Halogen position and type may influence binding to targets like cannabinoid receptors (as seen in ’s N-adamantanyl series), but direct studies on benzodithiazole derivatives are needed.
  • Synthetic Challenges : Iodine’s sensitivity to light and humidity may necessitate specialized storage conditions (-20°C, inert atmosphere) compared to bromine analogs.

Biological Activity

Tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 135632-53-0

The compound exhibits its biological activity primarily through interaction with specific biological targets. The benzodithiazole moiety is known to influence the compound's binding affinity and selectivity towards certain enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of proteases, particularly those involved in viral replication processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance:

Target Enzyme IC50 (µM) Reference
SARS-CoV 3CL Protease0.0041
Other cysteine proteasesVaries

These results indicate that the compound could be a promising lead for further development as an antiviral agent.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimal inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting potential as an alternative treatment option.

Bacterial Strain MIC (µg/mL) Activity
MRSA1.56Effective
Enterococcus faecium (VREfm)3.12Effective

Case Studies

In a recent study involving the synthesis and evaluation of related compounds, this compound was highlighted for its unique structure which enhances its binding properties to target proteins involved in pathogen resistance mechanisms. The study demonstrated that modifications to the benzodithiazole unit significantly influenced the compound's biological activity.

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